molecular formula C18H21FN2O4S2 B6033344 1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B6033344
M. Wt: 412.5 g/mol
InChI Key: JBEOSSDZURQDMA-UHFFFAOYSA-N
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Description

1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is an organic compound with the molecular formula C18H21FN2O4S2 It is a piperazine derivative characterized by the presence of both ethylphenyl and fluorophenyl sulfonyl groups

Preparation Methods

The synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-ethylbenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups, using reagents like sodium hydride or sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[(4-ethylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine can be compared with similar compounds such as:

    1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine: This compound has a similar structure but with the fluorophenyl group in a different position, which may affect its reactivity and binding properties.

    1-[(4-methylphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic properties.

    1-[(4-ethylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine: Substitution of the fluorine atom with chlorine can alter the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-2-15-3-7-17(8-4-15)26(22,23)20-11-13-21(14-12-20)27(24,25)18-9-5-16(19)6-10-18/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEOSSDZURQDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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